2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid
Overview
Description
2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a propan-2-yloxy group at the 3-position and an acetic acid moiety at the 2-position
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a manner that alters their function, leading to downstream effects .
Biochemical Pathways
Given the structural similarity to other pyridine derivatives, it may influence a variety of cellular processes .
Pharmacokinetics
Its molecular weight (19522 g/mol) suggests that it may have good bioavailability .
Result of Action
Based on its structural similarity to other pyridine derivatives, it may have a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid typically involves the following steps:
Esterification: The starting material, nicotinic acid, undergoes esterification to form an ester intermediate.
Oxidation: The ester intermediate is then oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to yield a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyano intermediate.
Hydrolysis: The cyano intermediate is hydrolyzed to produce the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetic acid: Lacks the propan-2-yloxy group, resulting in different chemical properties and biological activity.
3-(Propan-2-yloxy)pyridine: Lacks the acetic acid moiety, affecting its reactivity and applications.
2-(Pyridin-3-yl)acetic acid: The position of the acetic acid moiety is different, leading to variations in chemical behavior.
Uniqueness
2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid is unique due to the combination of the propan-2-yloxy group and the acetic acid moiety on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
IUPAC Name |
2-(3-propan-2-yloxypyridin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-9-4-3-5-11-8(9)6-10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDQMPIAGCOAEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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